molecular formula C20H19BrN2O B4267870 6-bromo-2-(2,5-dimethylphenyl)-N,N-dimethyl-4-quinolinecarboxamide

6-bromo-2-(2,5-dimethylphenyl)-N,N-dimethyl-4-quinolinecarboxamide

Cat. No. B4267870
M. Wt: 383.3 g/mol
InChI Key: MXAXHZWPVOGNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(2,5-dimethylphenyl)-N,N-dimethyl-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 6-bromo-2-(2,5-dimethylphenyl)-N,N-dimethyl-4-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes, including protein kinase C and phosphodiesterase. This inhibition leads to the disruption of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-(2,5-dimethylphenyl)-N,N-dimethyl-4-quinolinecarboxamide has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In vivo studies have shown that this compound has anti-inflammatory and analgesic properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-bromo-2-(2,5-dimethylphenyl)-N,N-dimethyl-4-quinolinecarboxamide in lab experiments is its potential applications in various fields of scientific research. This compound has shown potential as an anti-cancer, anti-inflammatory, and analgesic agent. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the study of 6-bromo-2-(2,5-dimethylphenyl)-N,N-dimethyl-4-quinolinecarboxamide. One potential direction is the further study of its anti-cancer properties. Studies could focus on the mechanism of action of this compound and its potential use in combination with other anti-cancer agents. Another potential direction is the further study of its anti-inflammatory and analgesic properties. Studies could focus on the development of new drugs based on this compound and its potential use in the treatment of various inflammatory and pain-related diseases. Additionally, further studies could focus on the synthesis of new derivatives of this compound with improved properties and lower cost.

Scientific Research Applications

6-bromo-2-(2,5-dimethylphenyl)-N,N-dimethyl-4-quinolinecarboxamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. In pharmacology, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

6-bromo-2-(2,5-dimethylphenyl)-N,N-dimethylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O/c1-12-5-6-13(2)15(9-12)19-11-17(20(24)23(3)4)16-10-14(21)7-8-18(16)22-19/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAXHZWPVOGNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-(2,5-dimethylphenyl)-N,N-dimethylquinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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